molecular formula C7H8FN B152341 4-Ethyl-3-fluoropyridine CAS No. 137234-73-2

4-Ethyl-3-fluoropyridine

Cat. No.: B152341
CAS No.: 137234-73-2
M. Wt: 125.14 g/mol
InChI Key: XYQUZSHKFDJKBF-UHFFFAOYSA-N
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Description

4-Ethyl-3-fluoropyridine is an organic compound with the molecular formula C7H8FN. It is a derivative of pyridine, where the hydrogen atoms at the 3rd and 4th positions are replaced by a fluorine atom and an ethyl group, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3-fluoropyridine can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated pyridine derivative. For example, 4-chloro-3-fluoropyridine can be reacted with an ethylating agent under basic conditions to introduce the ethyl group at the 4th position .

Another method involves the direct fluorination of 4-ethylpyridine using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction conditions is crucial to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Ethyl-3-fluoropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethyl-3-fluoropyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-3-fluoropyridine is unique due to the combined presence of both an ethyl group and a fluorine atom on the pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

4-ethyl-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN/c1-2-6-3-4-9-5-7(6)8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQUZSHKFDJKBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591677
Record name 4-Ethyl-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137234-73-2
Record name 4-Ethyl-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

nButyllithium (1.6M in tetrahydrofuran, 62.4 ml, 100 mmol) was added dropwise to a solution of diisopropylamine (10 g, 100 mmol) in tetrahydrofuran (110 mL), cooled to −78° C. 3-Fluoropyridine (10 g, 100 mmol) was added dropwise and the reaction mixture was stirred for 1 hour with the temperature maintained below −60° C. Ethyl iodide (31.2 g, 200 mmol) was then added dropwise and the mixture was allowed to stir at room temperature for 30 minutes. The reaction mixture was slowly diluted with water, the solvent was evaporated under reduced pressure and the residue was partitioned between ethyl acetate and water. The organic layer was separated, dried over magnesium sulfate and concentrated in vacuo to give a crude residue. The residue was distilled and title product was obtained during a temperature range of 152-156° C., in 35% yield, 4.46 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
31.2 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
110 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
35%

Synthesis routes and methods II

Procedure details

To a stirred solution of LDA (200 mmol) in dry THF (400 ml) (prepared by a similar method to that used in Example 1) at -70° C. and under a nitrogen atmosphere was added dropwise 3-fluoro-pyridine (20 g, 200 mmol). After 30 minutes at this temperature ethyl iodide (60 g, 370 mmol) was added dropwise to the reaction and the mixture was allowed to warm slowly to between -10° and -5° C. whereupon an exotherm occurred and the temperature rose to 15° to 20° C. The mixture was stirred for a further 30 minutes after which time the reaction was quenched by the addition of water (50 ml) and the organic phase separated. The aqueous phase was extracted with ether (3×50 ml) and the combined organic layers were dried over magnesium sulphate and concentrated under reduced pressure. The resulting liquid was distilled at atmospheric pressure to yield the title compound (13 g), b.p. 154°-158° C., which was characterised by 1H-NMR spectroscopy.
Name
Quantity
200 mmol
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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